molecular formula C6H10BNO3 B13326661 (4-(Dimethylamino)furan-2-yl)boronic acid

(4-(Dimethylamino)furan-2-yl)boronic acid

Cat. No.: B13326661
M. Wt: 154.96 g/mol
InChI Key: RMPUYEINVRBGTQ-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)furan-2-yl)boronic acid is an organic compound with the molecular formula C6H10BNO3 and a molecular weight of 154.96 g/mol It is a boronic acid derivative featuring a furan ring substituted with a dimethylamino group at the 4-position and a boronic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)furan-2-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)furan-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and substituted furan derivatives .

Scientific Research Applications

(4-(Dimethylamino)furan-2-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in its boronic acid functionality but lacks the furan ring and dimethylamino group.

    Furan-2-boronic acid: Similar furan ring structure but without the dimethylamino substitution.

    (4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a dimethylamino group.

Uniqueness

(4-(Dimethylamino)furan-2-yl)boronic acid is unique due to the presence of both the dimethylamino and boronic acid groups on the furan ring. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C6H10BNO3

Molecular Weight

154.96 g/mol

IUPAC Name

[4-(dimethylamino)furan-2-yl]boronic acid

InChI

InChI=1S/C6H10BNO3/c1-8(2)5-3-6(7(9)10)11-4-5/h3-4,9-10H,1-2H3

InChI Key

RMPUYEINVRBGTQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N(C)C)(O)O

Origin of Product

United States

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